

Biophysical Characterization of PROTAC KRAS G12C Degradar-1: An In-Depth Technical Guide

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Compound of Interest

Compound Name: PROTAC KRAS G12C degrader-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biophysical characterization of **PROTAC KRAS G12C degrader-1**, a targeted protein degrader designed to eliminate the oncogenic KRAS G12C protein. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. **PROTAC KRAS G12C degrader-1** is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12C protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). The formation of a ternary complex between KRAS G12C, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12C oncoprotein.[1][2]

A well-characterized example of a PROTAC KRAS G12C degrader is LC-2, which covalently binds to KRAS G12C via a warhead derived from the inhibitor MRTX849 and recruits the VHL

E3 ligase.[3][4] This guide will focus on the biophysical techniques used to characterize such degraders, with specific data presented for LC-2 where available.

Quantitative Data Summary

The following tables summarize the key biophysical and cellular parameters for a PROTAC KRAS G12C degrader. While specific binding affinities and cooperativity data for "**PROTAC KRAS G12C degrader-1**" or LC-2 are not publicly available, the tables below are structured to present such data. Cellular degradation data for LC-2 is provided.

Table 1: Biophysical Binding Affinities and Ternary Complex Cooperativity

Parameter	Description	Value	Assay
Kd (PROTAC vs. KRAS G12C)	Dissociation constant for the binding of the PROTAC to KRAS G12C.	Data not available	SPR/BLI/ITC
Kd (PROTAC vs. E3 Ligase)	Dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., VHL).	Data not available	SPR/BLI/ITC
Kd (Ternary Complex)	Dissociation constant for the formation of the KRAS G12C-PROTAC-E3 ligase ternary complex.	Data not available	SPR/BLI/ITC
α (Cooperativity Factor)	A measure of the cooperativity in ternary complex formation ($\alpha = Kd \text{ binary} / Kd \text{ ternary}$). $\alpha > 1$ indicates positive cooperativity.	Data not available	SPR/BLI/ITC

Table 2: Cellular Degradation Potency and Efficacy of LC-2

Cell Line	KRAS G12C Status	DC50 (μM)	Dmax (%)
NCI-H2030	Homozygous	0.59 ± 0.20	~75
MIA PaCa-2	Homozygous	0.32 ± 0.08	~75
SW1573	Homozygous	0.76 ± 0.30	~90
NCI-H23	Heterozygous	0.25 ± 0.08	~90
NCI-H358	Heterozygous	0.52 ± 0.30	~40

Data for LC-2, a VHL-recruiting PROTAC, after 24 hours of treatment.[\[1\]](#)[\[2\]](#)

Signaling Pathways and Mechanisms

KRAS G12C Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.

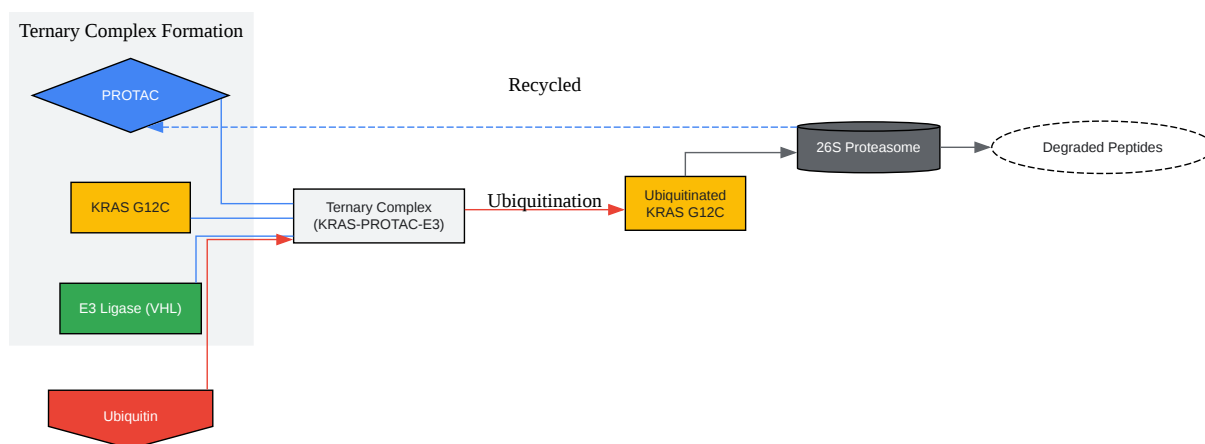


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Caption: Oncogenic KRAS G12C signaling pathway leading to cell proliferation.

PROTAC Mechanism of Action

PROTAC KRAS G12C degrader-1 induces the degradation of KRAS G12C by hijacking the ubiquitin-proteasome system. This involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent recognition and degradation by the proteasome.



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Caption: Mechanism of PROTAC-induced degradation of KRAS G12C.

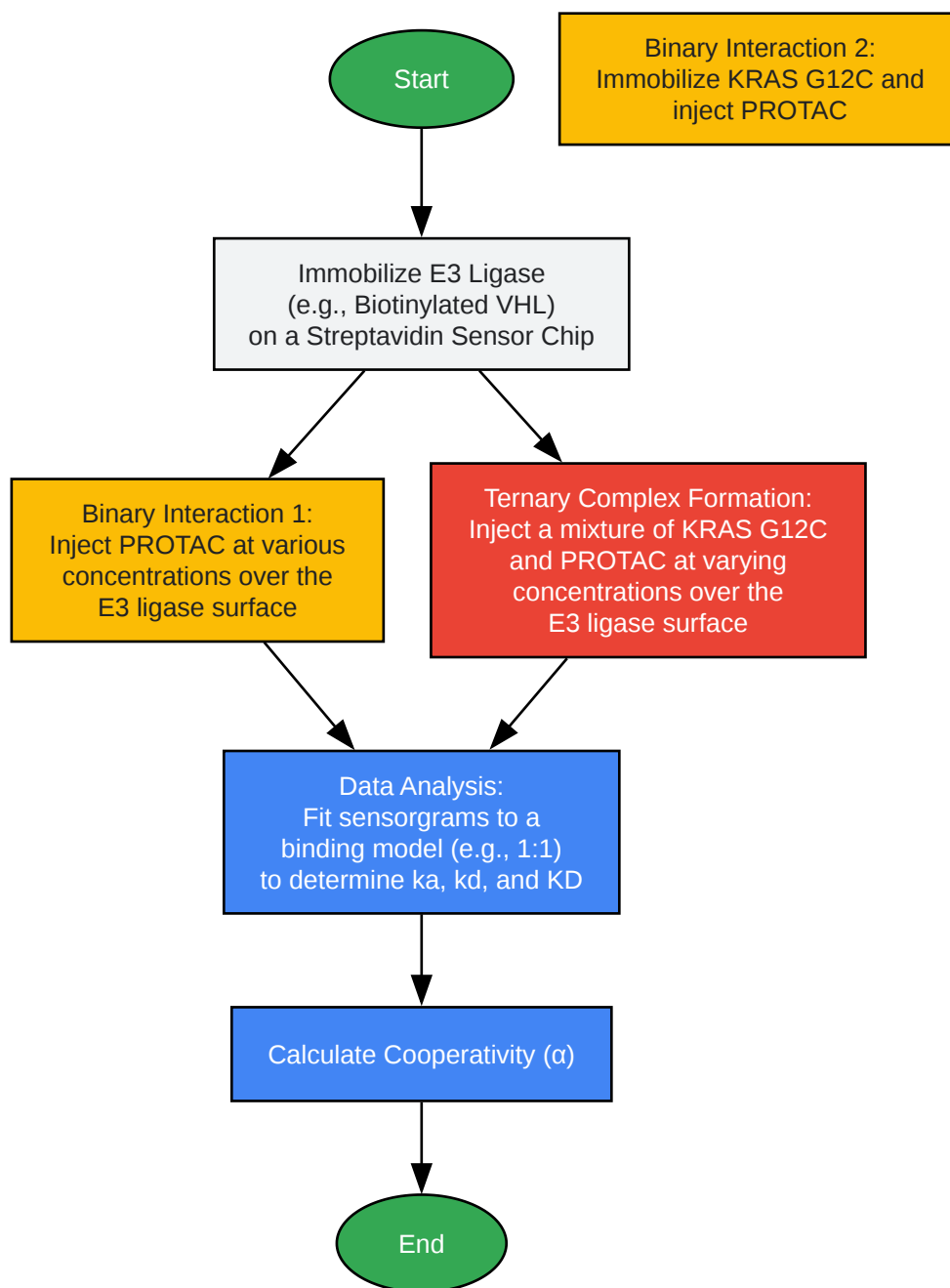
Experimental Protocols

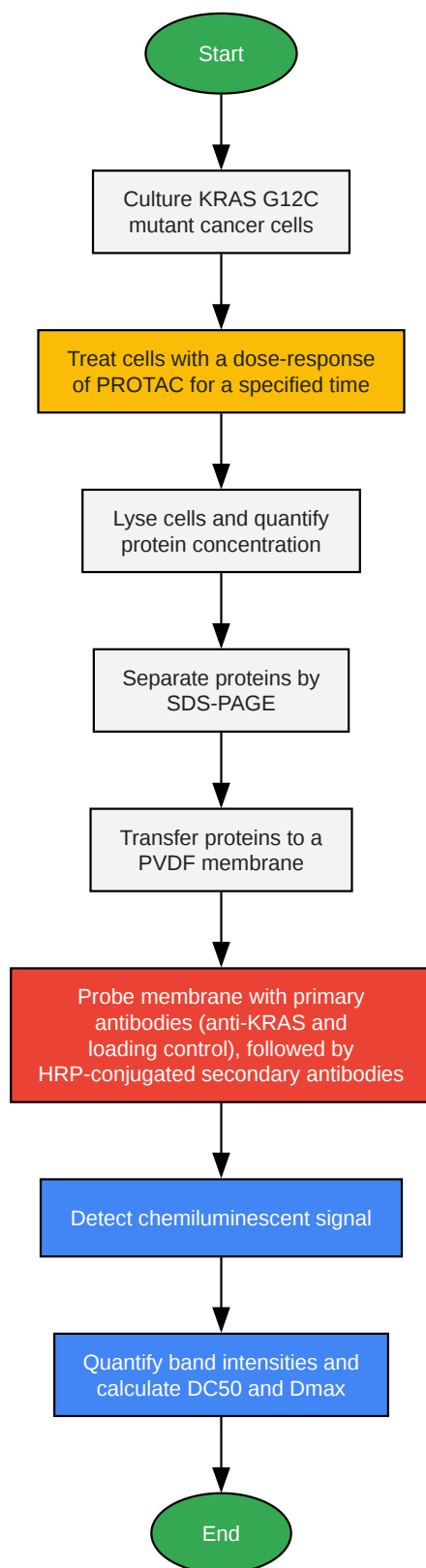
This section provides detailed methodologies for the key biophysical and cellular assays used to characterize **PROTAC KRAS G12C degrader-1**.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the PROTAC to both KRAS G12C and the E3 ligase, as well as the formation of the ternary complex.

Experimental Workflow for SPR Analysis





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